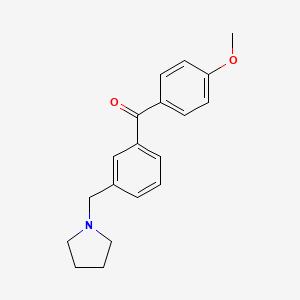

4'-Methoxy-3-pyrrolidinomethyl benzophenone

Übersicht

Beschreibung

4’-Methoxy-3-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H21NO2 It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrrolidinomethyl group attached to the benzophenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-pyrrolidinomethyl benzophenone typically involves the following steps:

Formation of Benzophenone Core: The initial step involves the preparation of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.

Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core. This is achieved by reacting the benzophenone derivative with pyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of 4’-Methoxy-3-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Utilizing large reactors for the Friedel-Crafts acylation and subsequent methylation reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Ensuring the purity and quality of the compound through analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Methoxy-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

4’-Methoxy-3-pyrrolidinomethyl benzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4’-Methoxy-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4’-Methoxybenzophenone: Lacks the pyrrolidinomethyl group, making it less complex.

3-Pyrrolidinomethylbenzophenone: Lacks the methoxy group, affecting its chemical properties.

4’-Hydroxy-3-pyrrolidinomethyl benzophenone: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.

Uniqueness

4’-Methoxy-3-pyrrolidinomethyl benzophenone is unique due to the presence of both the methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

4'-Methoxy-3-pyrrolidinomethyl benzophenone (CAS No. 898794-06-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a benzophenone core with a methoxy group and a pyrrolidinomethyl side chain. The synthesis typically involves:

- Formation of Benzophenone Core : Achieved through Friedel-Crafts acylation of benzene with benzoyl chloride using a Lewis acid catalyst.

- Introduction of Methoxy Group : Methylation of the hydroxyl group on the benzene ring using methyl iodide and potassium carbonate.

- Attachment of Pyrrolidinomethyl Group : Nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core through a reaction with pyrrolidine and formaldehyde under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. Studies have utilized cell lines such as HeLa and MCF-7 to assess cytotoxicity. The results indicated that this compound effectively inhibits cell proliferation, with IC50 values comparable to established anticancer drugs. For instance, in MCF-7 cells, it exhibited significant growth inhibition, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may bind to enzymes, modulating their activity either by inhibition or activation.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Cellular Pathway Influence : The compound may affect pathways related to cell survival and proliferation, leading to apoptosis in cancer cells .

Case Studies and Research Findings

- Anticancer Efficacy : In a study assessing the cytotoxic effects on various cell lines, this compound demonstrated significant inhibition of cell viability over 72 hours, with IC50 values indicating effective potency against cancerous cells while showing minimal toxicity to normal cells .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4'-Methoxybenzophenone | Lacks pyrrolidinomethyl group | Limited biological activity |

| 3-Pyrrolidinomethylbenzophenone | Lacks methoxy group | Reduced reactivity |

| 4'-Hydroxy-3-pyrrolidinomethyl benzophenone | Contains hydroxyl instead of methoxy | Different reactivity and activity |

The presence of both the methoxy and pyrrolidinomethyl groups in this compound confers unique chemical properties that enhance its biological activities compared to these similar compounds .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRDXGCFSJVULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643184 | |

| Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-06-4 | |

| Record name | Methanone, (4-methoxyphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.